molecular formula C11H12ClNO2 B1347185 N-[4-(2-chloropropanoyl)phenyl]acetamide CAS No. 81112-08-5

N-[4-(2-chloropropanoyl)phenyl]acetamide

Cat. No. B1347185
Key on ui cas rn: 81112-08-5
M. Wt: 225.67 g/mol
InChI Key: FWBXOIYYUSIMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07230001B1

Procedure details

24.407 ml. (0.16 mol) of diethyl malonate were added dropwise to a suspension of 7.631 g (0.159 mol) of sodium hydride in 90 ml of anhydrous dimethylformamide under a nitrogen atmosphere, the mixture was heated for 90 minutes to 50° C., then 37.462 g (0.166 mol) of 1-(4-acetylaminophenyl)-2-chloro-1-propanone were added and heating was continued for a further 3 hours to 80° C. After cooling the mixture was stirred into 1 l of ice water, saturated with sodium chloride and extracted exhaustively with ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulphate, filtered over activated charcoal and concentrated by evaporation in vacuo, and the residue was purified by column chromatography on silica gel. After working up in the usual way 45.0 g (80% of theoretical) of a colourless oil were obtained, Rf 0.7 (El: EE). IR (KBr): 1747, 1732, 1676 cm−1 (C═O) MS: M+349
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
7.631 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
37.462 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[C:14]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=[O:28])[CH:25](Cl)[CH3:26])=[CH:20][CH:19]=1)(=[O:16])[CH3:15].[Cl-].[Na+].[K+].[Br-]>CN(C)C=O>[C:14]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24](=[O:28])[CH:25]([CH3:26])[CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:20][CH:19]=1)(=[O:16])[CH3:15] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0.16 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
7.631 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
37.462 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C(C)Cl)=O
Step Three
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 90 minutes to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered over activated charcoal
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NC1=CC=C(C=C1)C(C(C(C(=O)OCC)C(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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